

# Spectroscopic Characterization of 4-Acetylmorpholine: A Comparative Guide

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## Compound of Interest

Compound Name: 4-Acetylmorpholine

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For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of morpholine derivatives, unambiguous structural confirmation is paramount. This guide provides a comparative analysis of the spectroscopic data for **4-Acetylmorpholine**, alongside its parent compound, Morpholine, and a structurally similar N-acetylated cyclic amine, N-Acetylpiperidine. The data presented herein, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) spectroscopy, and mass spectrometry (MS), serves as a crucial reference for compound verification and quality control.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Acetylmorpholine** and its comparators. These values are compiled from various spectral databases and literature sources, providing a reliable baseline for experimental verification.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Data

Compound	Chemical Shift ( $\delta$ ) ppm
4-Acetylmorpholine	2.09 (s, 3H, $\text{CH}_3$ ), 3.45-3.55 (m, 4H, N- $\text{CH}_2$ ), 3.60-3.70 (m, 4H, O- $\text{CH}_2$ )
Morpholine	2.87 (t, 4H, N- $\text{CH}_2$ ), 3.73 (t, 4H, O- $\text{CH}_2$ ), 1.95 (s, 1H, NH)[1][2]
N-Acetylpiperidine	2.05 (s, 3H, $\text{CH}_3$ ), 1.50-1.70 (m, 6H, $\text{CH}_2$ ), 3.40-3.50 (m, 4H, N- $\text{CH}_2$ )[3][4]

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data

Compound	Chemical Shift (δ) ppm
4-Acetylmorpholine	21.3 (CH <sub>3</sub> ), 41.8, 45.8 (N-CH <sub>2</sub> ), 66.5 (O-CH <sub>2</sub> ), 169.0 (C=O)
Morpholine	46.1 (N-CH <sub>2</sub> ), 67.2 (O-CH <sub>2</sub> )[5]
N-Acetylpiperidine	21.4 (CH <sub>3</sub> ), 24.6, 25.6, 26.5 (CH <sub>2</sub> ), 42.1, 46.8 (N-CH <sub>2</sub> ), 169.2 (C=O)[4][6]

## Infrared (IR) Spectroscopy Data

Compound	Key Absorptions (cm <sup>-1</sup> )
4-Acetylmorpholine	~2920 (C-H stretch), ~1645 (C=O, amide I band), ~1115 (C-O-C stretch)
Morpholine	~3350 (N-H stretch), ~2850-2950 (C-H stretch), ~1115 (C-O-C stretch)[7][8][9]
N-Acetylpiperidine	~2930 (C-H stretch), ~1640 (C=O, amide I band)

## Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
4-Acetylmorpholine	129	86, 70, 57, 43
Morpholine	87[10][11]	57, 56, 42, 30[10][11]
N-Acetylpiperidine	127[12][13]	84, 70, 56, 43[12][13]

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Instrument parameters may require optimization based on the specific equipment and sample concentration.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
- **Instrument Setup:**
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- **$^1\text{H}$  NMR Acquisition:**
  - Acquire the spectrum using a standard single-pulse experiment.
  - Typical parameters include a  $30\text{-}45^\circ$  pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
  - Process the data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Typical parameters include a  $30\text{-}45^\circ$  pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
  - Process the data similarly to the  $^1\text{H}$  spectrum, referencing to the solvent peaks.

## Infrared (IR) Spectroscopy

- **Sample Preparation (Neat Liquid):** Place one to two drops of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
- **Instrument Setup:**
  - Place the salt plates in the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the clean, empty sample holder.
- **Acquisition:**
  - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  - The spectrum is usually recorded in the range of 4000-400  $\text{cm}^{-1}$ .
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

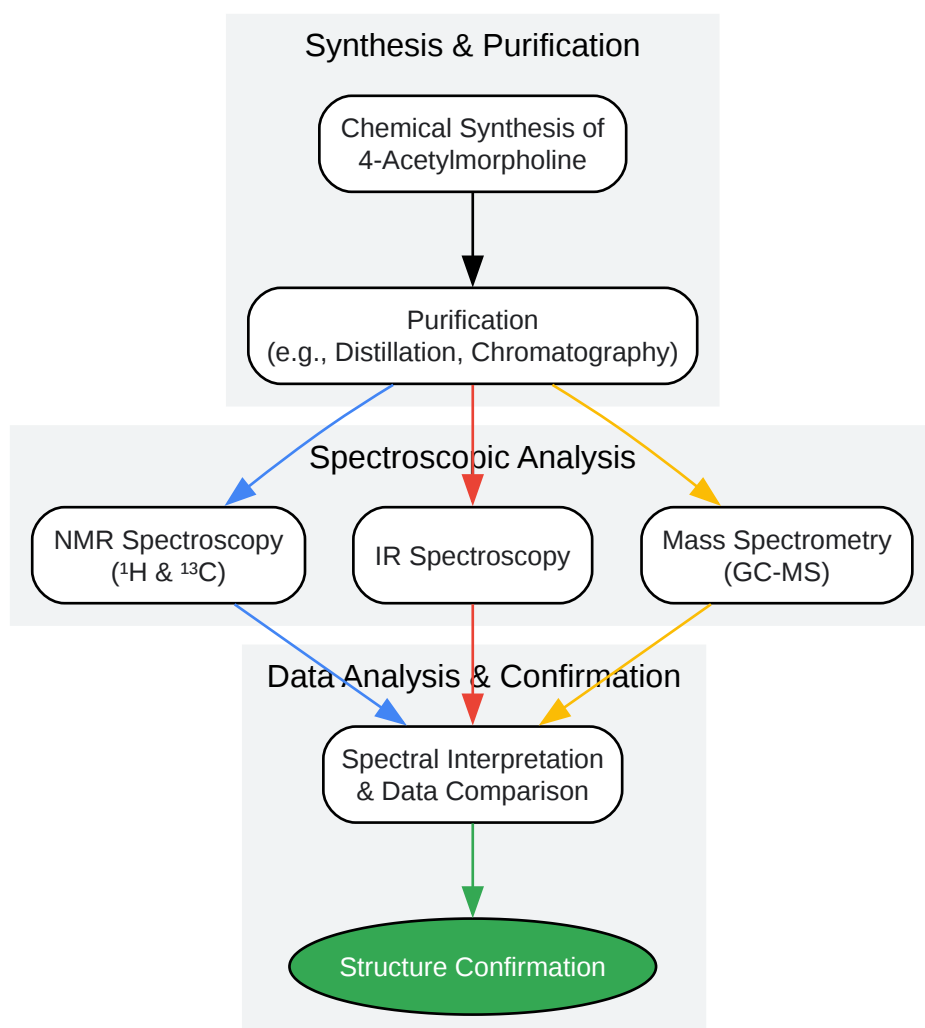
## Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of the analyte (typically 10-100  $\mu\text{g/mL}$ ) in a volatile organic solvent such as dichloromethane or hexane.[\[14\]](#)
- **Instrument Setup:**
  - Set the GC oven temperature program. A typical program might start at 50-100  $^{\circ}\text{C}$  and ramp up to 250-300  $^{\circ}\text{C}$  at a rate of 10-20  $^{\circ}\text{C/min}$ .
  - Set the injector temperature (e.g., 250  $^{\circ}\text{C}$ ) and the transfer line temperature (e.g., 280  $^{\circ}\text{C}$ ).
  - Use helium as the carrier gas with a constant flow rate (e.g., 1  $\text{mL/min}$ ).
- **Acquisition:**
  - Inject 1  $\mu\text{L}$  of the sample solution into the GC.

- The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
- Scan a mass range of  $m/z$  35-500.
- Data Analysis: The resulting total ion chromatogram (TIC) will show peaks for each separated component. The mass spectrum for each peak can be extracted and analyzed for its molecular ion and fragmentation pattern.

## Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **4-Acetylmorpholine**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **4-Acetylmorpholine**.

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